

Thermodynamic Properties of Isonitrosoacetone: A Technical Guide

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Compound of Interest

Compound Name: **Isonitrosoacetone**

Cat. No.: **B1237270**

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Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is an organic compound with applications in chemical synthesis and as a potential reactivator of inhibited acetylcholinesterase.^[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and drug design. This technical guide provides a summary of the known physical properties of **isonitrosoacetone** and outlines the experimental and computational methodologies that can be employed to determine its thermodynamic characteristics. Due to a lack of extensive experimental thermodynamic data in the public domain, this guide also emphasizes the role of computational chemistry in predicting these essential properties.

Introduction

Isonitrosoacetone (CAS: 306-44-5) is a molecule of interest due to its reactive functional groups, making it a versatile building block in the synthesis of heterocyclic compounds.^[1] Its potential as a therapeutic agent for organophosphate poisoning further underscores the need for a comprehensive physicochemical profile.^[1] Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the stability, reactivity, and equilibrium position of chemical reactions involving **isonitrosoacetone**. This document serves as a resource for researchers by consolidating available data and detailing the methodologies for acquiring further thermodynamic insights.

Physicochemical Properties of Isonitrosoacetone

While extensive experimental thermodynamic data is not readily available, a summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Isonitrosoacetone**

Property	Value	Source
Molecular Formula	C ₃ H ₅ NO ₂	[2]
Molecular Weight	87.08 g/mol	[2] [3]
CAS Number	306-44-5	[2]
Melting Point	69 °C	[2]
Boiling Point	193 °C at 760 mmHg	[4]
Density	1.1 g/cm ³	[4]
Flash Point	70.6 °C	[4]
pKa (25 °C)	8.39	[2]
Vapor Pressure	0.2 mmHg	[3]
Appearance	Solid	[3]
Solubility	Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether.	[2]

Experimental Determination of Thermodynamic Properties

The following sections describe standard experimental protocols for determining key thermodynamic properties. While specific experimental data for **isonitrosoacetone** is scarce,

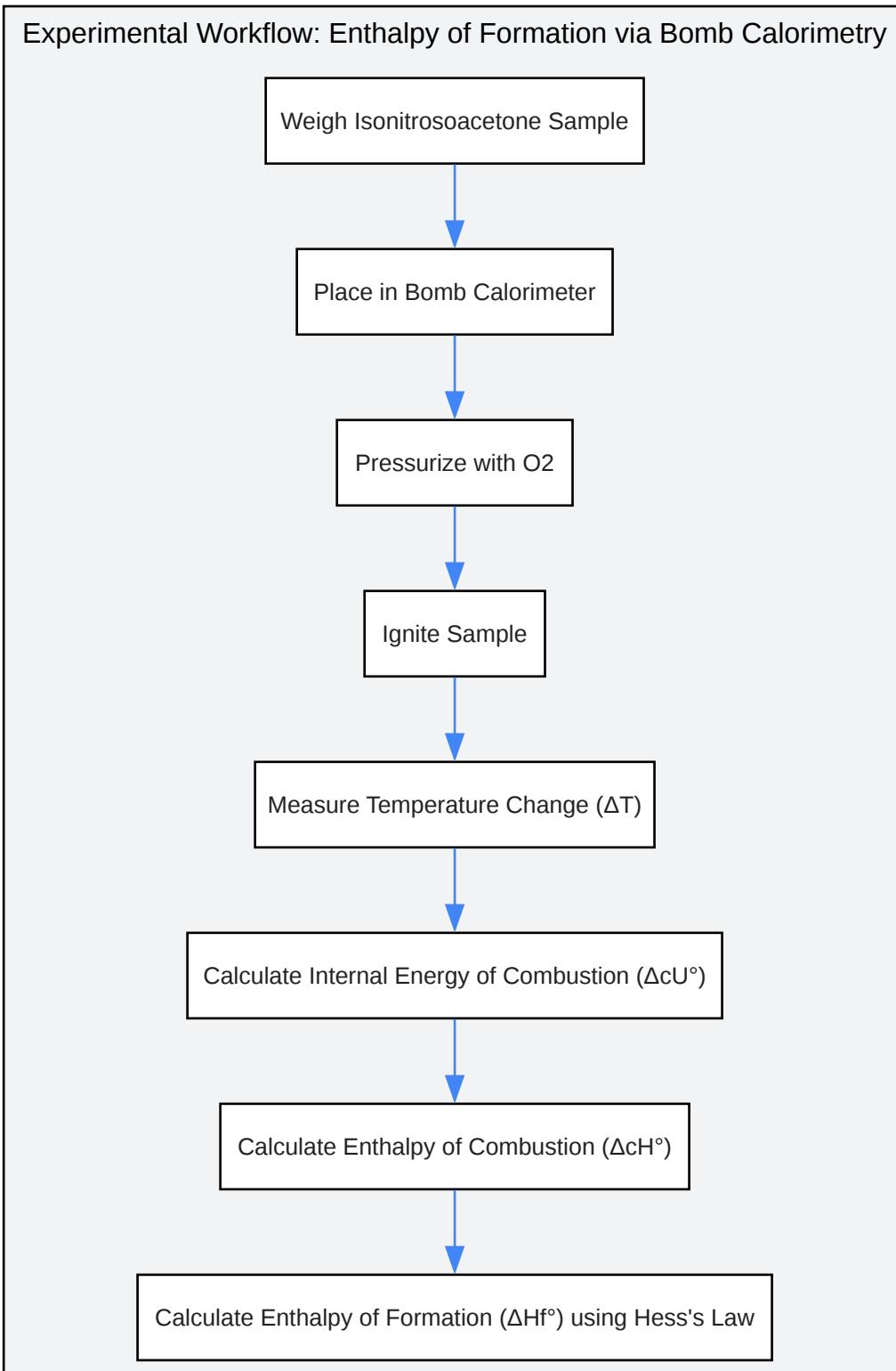
these methodologies represent the established approaches for such characterization.

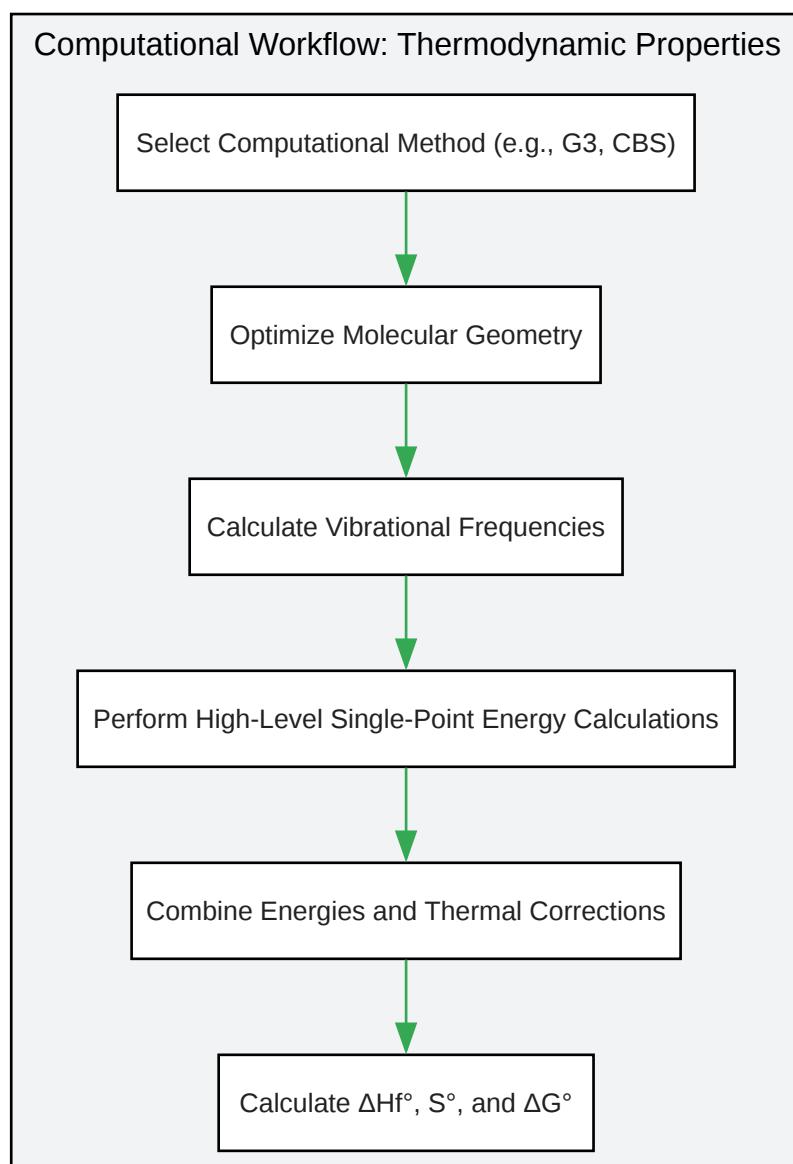
Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is a critical thermodynamic quantity. For organic compounds like **isonitrosoacetone**, it is often determined indirectly through the enthalpy of combustion.

Methodology: Static Bomb Combustion Calorimetry[5]

- Sample Preparation: A precisely weighed pellet of **isonitrosoacetone** is placed in a crucible within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
- Ignition: The sample is ignited electrically. The complete combustion of **isonitrosoacetone** yields $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and $\text{N}_2(\text{g})$.
- Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.
- Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then derived. Finally, using Hess's law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O), the standard enthalpy of formation of **isonitrosoacetone** can be calculated.[5][6]





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